molecular formula C18H16 B12985098 3,4',5-Trivinyl-1,1'-biphenyl

3,4',5-Trivinyl-1,1'-biphenyl

Cat. No.: B12985098
M. Wt: 232.3 g/mol
InChI Key: SZEZDFQBIICMNO-UHFFFAOYSA-N
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Description

3,4’,5-Trivinyl-1,1’-biphenyl is an organic compound characterized by the presence of three vinyl groups attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4’,5-Trivinyl-1,1’-biphenyl typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and vinyl boronic acids. The reaction is catalyzed by palladium and requires a base, such as potassium carbonate, in an aqueous or alcoholic solvent .

Industrial Production Methods: In an industrial setting, the production of 3,4’,5-Trivinyl-1,1’-biphenyl can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions: 3,4’,5-Trivinyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The vinyl groups can be reduced to form ethyl groups.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Electrophiles like bromine or nitronium ions can be used under acidic conditions.

Major Products:

    Oxidation: Formation of 3,4’,5-tricarboxy-1,1’-biphenyl.

    Reduction: Formation of 3,4’,5-triethyl-1,1’-biphenyl.

    Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

3,4’,5-Trivinyl-1,1’-biphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4’,5-Trivinyl-1,1’-biphenyl involves its interaction with molecular targets through its vinyl groups. These groups can participate in various chemical reactions, such as polymerization or cross-linking, leading to the formation of complex structures. The biphenyl core provides stability and rigidity to the molecule, enhancing its effectiveness in various applications.

Comparison with Similar Compounds

Uniqueness: 3,4’,5-Trivinyl-1,1’-biphenyl is unique due to the presence of three vinyl groups, which provide reactive sites for various chemical transformations. This makes it a versatile compound for use in organic synthesis and materials science.

Properties

Molecular Formula

C18H16

Molecular Weight

232.3 g/mol

IUPAC Name

1,3-bis(ethenyl)-5-(4-ethenylphenyl)benzene

InChI

InChI=1S/C18H16/c1-4-14-7-9-17(10-8-14)18-12-15(5-2)11-16(6-3)13-18/h4-13H,1-3H2

InChI Key

SZEZDFQBIICMNO-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)C2=CC(=CC(=C2)C=C)C=C

Origin of Product

United States

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